molecular formula C7H13N5O4S B14911664 n-(2-((1-Methyl-4-nitro-1h-imidazol-5-yl)amino)ethyl)methanesulfonamide

n-(2-((1-Methyl-4-nitro-1h-imidazol-5-yl)amino)ethyl)methanesulfonamide

Cat. No.: B14911664
M. Wt: 263.28 g/mol
InChI Key: SQRAWMUIOGMYEH-UHFFFAOYSA-N
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Description

N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough for the inclusion of a variety of functional groups, including arylhalides as well as aromatic and saturated heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve the use of vicarious nucleophilic substitution of hydrogen (VNS) reaction. Starting from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, a N-tosylbenzylimine moiety is selectively introduced at position 2 without reducing the sulfone at position 4 .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(2-((1-Methyl-4-nitro-1H-imidazol-5-yl)amino)ethyl)methanesulfonamide involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, leading to the inhibition of certain biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C7H13N5O4S

Molecular Weight

263.28 g/mol

IUPAC Name

N-[2-[(3-methyl-5-nitroimidazol-4-yl)amino]ethyl]methanesulfonamide

InChI

InChI=1S/C7H13N5O4S/c1-11-5-9-7(12(13)14)6(11)8-3-4-10-17(2,15)16/h5,8,10H,3-4H2,1-2H3

InChI Key

SQRAWMUIOGMYEH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1NCCNS(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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